molecular formula C6H7BrN2 B569207 4-bromo-1-cyclopropyl-1H-pyrazole CAS No. 1151802-23-1

4-bromo-1-cyclopropyl-1H-pyrazole

Cat. No. B569207
Key on ui cas rn: 1151802-23-1
M. Wt: 187.04
InChI Key: PCWRBBLXAOCSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08575360B2

Procedure details

To a solution of crude 1-cyclopropyl-1H-pyrazole (108 mg, 1.00 mmol) in CHCl3 (4 mL) at room temperature was added Br2 (51 uL, 1.0 mmol) via syringe. The orange solution was stirred for 1 h. The reaction was diluted with saturated aqueous Na2S2O3 (3 mL) and saturated aqueous NaHCO3 (3 mL). The mixture was extracted with CH2Cl2 (3×5 mL). The combined organic layers were dried over Na2SO4 and concentrated on a rotary evaporator without heating the sample to give 4-bromo-1-cyclopropyl-1H-pyrazole as a volatile, light yellow liquid that was used without further purification, m/z 187.3 [M+H]+.
Quantity
108 mg
Type
reactant
Reaction Step One
Name
Quantity
51 μL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Na2S2O3
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[CH:8]=[CH:7][CH:6]=[N:5]2)[CH2:3][CH2:2]1.[Br:9]Br>C(Cl)(Cl)Cl.[O-]S([O-])(=S)=O.[Na+].[Na+].C([O-])(O)=O.[Na+]>[Br:9][C:7]1[CH:6]=[N:5][N:4]([CH:1]2[CH2:3][CH2:2]2)[CH:8]=1 |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
108 mg
Type
reactant
Smiles
C1(CC1)N1N=CC=C1
Name
Quantity
51 μL
Type
reactant
Smiles
BrBr
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Na2S2O3
Quantity
3 mL
Type
solvent
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The orange solution was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (3×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
TEMPERATURE
Type
TEMPERATURE
Details
without heating the sample

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=NN(C1)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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